molecular formula C14H20N2O6S B13747624 4-amino-2-methylphenol;sulfuric acid CAS No. 4698-30-0

4-amino-2-methylphenol;sulfuric acid

Cat. No.: B13747624
CAS No.: 4698-30-0
M. Wt: 344.39 g/mol
InChI Key: UKRWQRGQHBHTHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-2-methylphenol; sulfuric acid is a compound that combines 4-amino-2-methylphenol with sulfuric acid. This compound is known for its applications in various fields, including chemistry, biology, and industry. It is a derivative of phenol and is often used in research and industrial processes due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Amino-2-methylphenol can be synthesized through several methods. One common method involves the reduction of nitro compounds. For instance, nitrobenzene can be reduced using Raney copper in the presence of dilute sulfuric acid to yield 4-amino-2-methylphenol . Another method involves nucleophilic aromatic substitution, where an aryl halide is reacted with a nucleophile under specific conditions .

Industrial Production Methods

Industrial production of 4-amino-2-methylphenol typically involves large-scale reduction processes. The use of catalytic reduction methods, such as hydrogenation in the presence of a catalyst, is common in industrial settings. These methods ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Amino-2-methylphenol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Catalysts such as Raney nickel or palladium on carbon are often used in reduction reactions.

    Substitution: Strong bases like sodium hydroxide or potassium hydroxide are used in nucleophilic aromatic substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted phenols, quinones, and other aromatic compounds. These products are valuable intermediates in the synthesis of dyes, pharmaceuticals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-amino-2-methylphenol involves its interaction with specific molecular targets. For example, it can act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate binding . This interaction can disrupt metabolic pathways and affect cellular processes. The compound’s effects are mediated through its ability to form hydrogen bonds and interact with aromatic residues in proteins .

Comparison with Similar Compounds

4-Amino-2-methylphenol is similar to other aminophenols, such as 2-aminophenol and 3-aminophenol. it has unique properties that make it distinct:

These differences highlight the versatility and unique applications of 4-amino-2-methylphenol in various fields.

Properties

CAS No.

4698-30-0

Molecular Formula

C14H20N2O6S

Molecular Weight

344.39 g/mol

IUPAC Name

4-amino-2-methylphenol;sulfuric acid

InChI

InChI=1S/2C7H9NO.H2O4S/c2*1-5-4-6(8)2-3-7(5)9;1-5(2,3)4/h2*2-4,9H,8H2,1H3;(H2,1,2,3,4)

InChI Key

UKRWQRGQHBHTHZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)N)O.CC1=C(C=CC(=C1)N)O.OS(=O)(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.